2-phenoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-phenoxy-N-[2-(2-pyridin-3-yl-1,3-thiazol-4-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c22-17(12-23-16-6-2-1-3-7-16)20-10-8-15-13-24-18(21-15)14-5-4-9-19-11-14/h1-7,9,11,13H,8,10,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLQOGWIKNHVBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCC2=CSC(=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)acetamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, which is then coupled with a pyridine derivative. The phenoxy group is introduced through a nucleophilic substitution reaction. The final step involves the formation of the acetamide linkage under controlled conditions, often using reagents like N,N’-carbonyldiimidazole (CDI) and dry dichloromethane (DCM) .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield various reduced derivatives of the original compound.
Scientific Research Applications
2-phenoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)acetamide involves its interaction with specific molecular targets. The thiazole and pyridine rings allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to the activation or inhibition of various biochemical pathways, ultimately affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2-phenoxy-N-(pyridin-4-yl)acetamide
- 2-(4-((2-carbamothioylhydrazono)methyl)phenoxy)-N-(pyridin-2-yl)acetamide
Uniqueness
2-phenoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both thiazole and pyridine rings enhances its ability to interact with a wide range of molecular targets, making it a versatile compound in various research applications.
Biological Activity
2-phenoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)acetamide (CAS No. 863513-52-4) is a synthetic compound that incorporates a phenoxy group, a pyridine ring, and a thiazole ring. This unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry. This article provides an overview of its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.
- Molecular Formula : C18H17N3O2S
- Molar Mass : 339.41 g/mol
- Structure : The compound features a thiazole moiety linked to a pyridine ring and an acetamide group, which is essential for its biological interactions.
Antimicrobial Activity
Research has indicated that compounds containing thiazole and pyridine rings exhibit significant antimicrobial properties. In particular, studies have shown that this compound demonstrates activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | |
| Escherichia coli | 64 µg/mL | |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound's anticancer properties have been explored in various studies. It has shown promising results in inhibiting the proliferation of cancer cell lines, particularly those associated with breast and lung cancers.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies demonstrated that this compound exhibited cytotoxic effects on A431 (human epidermoid carcinoma) and MCF7 (breast cancer) cell lines with IC50 values less than that of standard chemotherapeutics like doxorubicin.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Standard Drug (Doxorubicin) IC50 (µM) | Reference |
|---|---|---|---|
| A431 | <10 | 15 | |
| MCF7 | <15 | 20 |
The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes and pathways associated with cell growth and survival. Specifically, it may interact with proteins involved in apoptosis and cell cycle regulation.
Q & A
Q. What are the standard synthetic routes for preparing 2-phenoxy-N-(2-(2-(pyridin-3-yl)thiazol-4-yl)ethyl)acetamide?
Methodological Answer : The synthesis typically involves multi-step reactions:
Thiazole Core Formation : React pyridin-3-yl-thiazole precursors (e.g., 2-(pyridin-3-yl)thiazol-4-ylethylamine) with chloroacetamide derivatives under basic conditions.
Phenoxy Acetamide Coupling : Use nucleophilic substitution or condensation reactions to attach the phenoxy group. For example, 2-phenoxyacetic acid can be activated with carbodiimides (e.g., EDC) and coupled to the amine group of the thiazole intermediate .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) is employed to isolate the final product. Key reagents include sodium azide, potassium carbonate, and dichloromethane as a solvent .
Q. How is the compound characterized structurally in academic research?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm connectivity and functional groups (e.g., phenoxy protons at δ 6.8–7.4 ppm, thiazole carbons at δ 150–160 ppm).
- Infrared Spectroscopy (IR) : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O of phenoxy) validate key bonds.
- Mass Spectrometry (HRMS) : Exact mass analysis confirms molecular ion peaks (e.g., [M+H]⁺ for C₁₈H₁₈N₃O₂S requires m/z 340.1122) .
Q. What solvents and catalysts are optimal for its synthesis?
Methodological Answer :
- Solvents : Polar aprotic solvents (e.g., DMF, acetone) enhance nucleophilic substitution efficiency. For acid-sensitive steps, dichloromethane or toluene is preferred .
- Catalysts : Triethylamine or K₂CO₃ neutralizes HCl byproducts in amide coupling. Transition-metal catalysts (e.g., Pd/C) may assist in Suzuki-Miyaura cross-coupling for pyridinyl-thiazole precursors .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
Methodological Answer :
- Temperature Control : Maintain reflux conditions (e.g., 80°C in acetone) to accelerate kinetics without degrading heat-sensitive intermediates .
- Stoichiometric Adjustments : Use 1.2–1.5 equivalents of phenoxyacetic acid to drive amide coupling to completion .
- Workup Strategies : Liquid-liquid extraction (e.g., ethyl acetate/water) removes unreacted starting materials. For crystalline products, slow evaporation from ethanol improves yield .
Q. How are structural ambiguities resolved using X-ray crystallography?
Methodological Answer :
- Crystal Growth : Slow diffusion of hexane into a saturated dichloromethane solution yields single crystals suitable for diffraction .
- Refinement with SHELXL : Hydrogen bonding networks (e.g., N-H···O interactions) and torsional angles are analyzed to validate the amide and thiazole conformations. R-factors below 0.05 indicate high precision .
- Disorder Modeling : For flexible side chains (e.g., ethyl linker), partial occupancy or split positions are refined to address electron density ambiguities .
Q. What strategies address discrepancies in biological activity data?
Methodological Answer :
- Assay Standardization : Use consistent cell lines (e.g., HEK293 for cytotoxicity) and positive controls (e.g., doxorubicin) to normalize IC₅₀ values across studies .
- Metabolite Screening : LC-MS identifies degradation products (e.g., hydrolyzed acetamide) that may skew activity results .
- Structural Analogs : Compare with derivatives (e.g., pyridin-2-yl vs. pyridin-3-yl thiazoles) to isolate pharmacophore contributions .
Q. What advanced techniques validate purity for publication?
Methodological Answer :
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula with <5 ppm error.
- 2D NMR (COSY, HSQC) : Resolves overlapping signals, especially in aromatic regions.
- Elemental Analysis : Carbon/hydrogen/nitrogen percentages must align with theoretical values within ±0.4% .
Q. How is computational modeling applied to study its mechanism?
Methodological Answer :
- Docking Studies (AutoDock Vina) : Predict binding modes to targets (e.g., kinase enzymes) using PyMOL for visualization. Focus on hydrogen bonds between the pyridinyl nitrogen and active-site residues .
- MD Simulations (GROMACS) : Simulate ligand-protein stability over 100 ns to assess conformational changes .
Data Contradiction Analysis
Q. How to reconcile conflicting solubility data in DMSO vs. aqueous buffers?
Methodological Answer :
- Dynamic Light Scattering (DLS) : Detect aggregates in aqueous buffers (pH 7.4) that reduce apparent solubility.
- Co-solvent Systems : Use 10% DMSO in PBS to maintain monomeric dispersion for in vitro assays .
Q. Resolving inconsistencies in thermal stability (DSC vs. TGA)?
Methodological Answer :
- Differential Scanning Calorimetry (DSC) : Identify melting points (~200°C for pure samples) and exothermic decomposition events.
- Thermogravimetric Analysis (TGA) : Correlate weight loss with DSC endotherms to distinguish melting from degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
